3-Phenyl-1-piperidin-3-ylpropan-1-one CAS 1177350-80-9 chemical properties
3-Phenyl-1-piperidin-3-ylpropan-1-one CAS 1177350-80-9 chemical properties
An In-depth Technical Guide to 3-Phenyl-1-piperidin-3-ylpropan-1-one (CAS 1177350-80-9)
Abstract
This technical guide provides a comprehensive overview of 3-Phenyl-1-piperidin-3-ylpropan-1-one, CAS 1177350-80-9, a heterocyclic compound of significant interest in medicinal chemistry. By virtue of its core structure, which combines a phenylpropanone moiety with a 3-substituted piperidine ring, this molecule represents a valuable scaffold for drug discovery. The piperidine heterocycle is a well-established "privileged structure," found in numerous FDA-approved therapeutics targeting a wide array of biological systems.[1] This document consolidates available technical data, outlines plausible synthetic strategies based on modern catalytic methods, predicts the analytical profile, and explores the potential pharmacological applications of this compound, grounded in the established bioactivity of the broader phenylpiperidine class. It is intended to serve as a foundational resource for researchers investigating this and related molecules.
Chemical & Physical Properties
3-Phenyl-1-piperidin-3-ylpropan-1-one is a derivative of piperidine, featuring substitution at both the nitrogen (position 1) and a carbon atom (position 3) of the ring. The substituent at the 3-position is a phenyl group, while the nitrogen is acylated with a 3-phenylpropanoyl chain. This specific arrangement of functional groups dictates its chemical reactivity, physical properties, and potential biological interactions.
| Property | Value | Source(s) |
| CAS Number | 1177350-80-9 | [2][3] |
| Chemical Name | 3-Phenyl-1-(piperidin-3-yl)propan-1-one | [2] |
| Molecular Formula | C₁₄H₁₉NO | [3][4] |
| Molecular Weight | 217.31 g/mol | [3][4] |
| Appearance | Liquid / Solid | [3] |
| Canonical SMILES | O=C(CCC1=CC=CC=C1)N2CCCC(C2)C3=CC=CC=C3 | (Structure-based) |
| InChI Key | NEAGITLAIUKJGN-UHFFFAOYSA-N | (Isomer) |
| LogP | 2.33 | [3] |
Synthesis & Manufacturing Strategy
Proposed Synthetic Workflow
A highly effective and modern approach for creating the chiral 3-phenylpiperidine core involves a rhodium-catalyzed asymmetric reductive Heck reaction.[1][6][7] This method couples readily available pyridine with an arylboronic acid to generate a 3-substituted tetrahydropyridine with excellent enantioselectivity, which can then be reduced to the desired piperidine.
Caption: Proposed asymmetric synthesis of the target compound.
Representative Protocol: N-Acylation
This protocol describes the final step, the coupling of 3-phenylpiperidine with 3-phenylpropanoyl chloride. This is a standard amidation reaction. The choice of a non-nucleophilic base is critical to scavenge the HCl byproduct without competing in the reaction.
Materials & Equipment:
-
(R)- or (S)-3-Phenylpiperidine
-
3-Phenylpropanoyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Standard glassware for aqueous workup and extraction
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve 3-phenylpiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere. Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the flask to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.
-
Reagent Addition: Add 3-phenylpropanoyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel to yield the final product.
Analytical & Spectroscopic Profile
Experimental spectra for CAS 1177350-80-9 are not publicly available. However, a robust spectroscopic profile can be predicted based on its structure and data from analogous compounds.[8][9]
Predicted ¹H NMR (400 MHz, CDCl₃)
-
δ 7.10-7.40 (m, 10H): Overlapping multiplets corresponding to the protons of the two distinct phenyl rings.
-
δ 2.80-3.20 (m, 4H): Complex signals from the two methylene groups (-CH₂CH₂-) of the propanoyl chain.
-
δ 1.50-4.50 (m, 9H): A series of complex, broad, and overlapping multiplets corresponding to the nine protons on the piperidine ring. The exact shifts and multiplicities will be highly dependent on the ring conformation and the potential for rotational isomers (rotamers) around the amide bond, which is a common phenomenon in N-acyl piperidines.
-
δ 1.25 (s, variable): Potential presence of a water peak depending on solvent purity.
Predicted ¹³C NMR (100 MHz, CDCl₃)
-
δ ~171.0: Carbonyl carbon (C=O) of the amide.
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δ 125.0-142.0: A series of signals corresponding to the 12 aromatic carbons. The quaternary carbons will appear weaker.
-
δ ~25.0-60.0: A set of signals for the 8 aliphatic carbons of the piperidine ring and the propanoyl chain.
-
δ ~35.0 & ~31.0: Signals for the two methylene carbons of the propanoyl chain.
Purity Analysis: HPLC Protocol
High-Performance Liquid Chromatography is the standard method for assessing the purity of research compounds.
System & Column:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Method:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (for the phenyl groups)
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile/Water.
Biological Context & Potential Applications
The phenylpiperidine scaffold is a cornerstone of neuropharmacology and beyond.[10] Its rigid structure presents a well-defined vector for substituents to interact with biological targets. The specific substitution pattern is key to its pharmacological profile.[11]
-
4-Phenylpiperidines: This class is famously associated with potent µ-opioid receptor agonists like fentanyl and meperidine, used extensively for pain management.[12][13][14]
-
Other Derivatives: Modification of the core leads to a vast range of activities, including antipsychotics (haloperidol), and selective serotonin reuptake inhibitors (SSRIs) like paroxetine.[11]
Given that the target molecule, 3-Phenyl-1-piperidin-3-ylpropan-1-one , possesses a 3-phenylpiperidine core, its potential applications lie in areas where this specific isomer has shown promise. It could serve as a key intermediate or a final candidate molecule in research programs targeting:
-
Central Nervous System (CNS) Disorders: As an antagonist or agonist for dopamine or serotonin receptors.[10]
-
Oncology: As a building block for more complex molecules like the PARP inhibitor Niraparib, which also features a 3-substituted piperidine.[1][7]
-
Anticonvulsant Agents: The piperidine ring is a feature of anticonvulsant drugs like Tiagabine.[7]
Caption: Diverse pharmacological roles of the phenylpiperidine core.
Safety, Handling & Storage
While no specific safety data sheet (SDS) exists for CAS 1177350-80-9, data from closely related analogs like 3-phenyl-1-(piperazin-1-yl)propan-1-one provide a strong basis for hazard assessment.[15]
| Hazard Class | Classification | Pictogram | Signal Word |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | GHS07 (Exclamation Mark) | Warning |
| Skin Corrosion/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Damage/Irritation | Category 1 | GHS05 (Corrosion) | Danger |
Safe Handling Protocol
Engineering Controls:
-
All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.
-
An eyewash station and safety shower must be readily accessible.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for integrity before use.
-
Body Protection: Wear a flame-retardant lab coat. Ensure no skin is exposed.
Handling Procedure:
-
Before use, verify the integrity of the container.
-
Do not eat, drink, or smoke in the handling area.
-
Avoid direct contact with skin and eyes. Do not breathe dust or vapor.
-
Ground all equipment when transferring large quantities to prevent static discharge.
-
Wash hands thoroughly after handling.
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Remove all ignition sources.
-
Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.
-
Do not allow the material to enter drains or waterways.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents, heat, sparks, and open flames.
Conclusion
3-Phenyl-1-piperidin-3-ylpropan-1-one (CAS 1177350-80-9) is a research chemical with considerable potential stemming from its phenylpiperidine core structure. While detailed experimental data remains scarce, its chemical properties and reactivity can be reliably predicted. The synthetic pathways to access this and related molecules are well-established, with modern catalytic methods offering elegant solutions for stereochemical control. Its true value lies in its potential as a molecular probe or a synthetic intermediate in the development of novel therapeutics, particularly for CNS disorders and oncology. This guide provides the foundational knowledge for researchers to handle, analyze, and strategically utilize this compound in their drug discovery and development endeavors.
References
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
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Yadav, J. S., et al. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
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American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
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Elbaridi, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23–SE31. [Link]
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Organic Chemistry Portal. (n.d.). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synfacts. [Link]
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Wikipedia. (n.d.). Phenylpiperidines. [Link]
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Semantic Scholar. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. [Link]
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Mol-Instincts. (n.d.). Compound 3-phenyl-1-[4-(1-phenyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one. [Link]
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NextSDS. (n.d.). 3-phenyl-1-(piperazin-1-yl)propan-1-one — Chemical Substance Information. [Link]
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SpectraBase. (n.d.). Propan-1-one, 2-amino-3-phenyl-1-(piperidin-1-yl)- - Optional[13C NMR]. [Link]
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